molecular formula C18H25NO3S B11415031 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pivalamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pivalamide

Cat. No.: B11415031
M. Wt: 335.5 g/mol
InChI Key: VWKJBQMUQFMAOE-UHFFFAOYSA-N
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Description

“N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2,2-DIMETHYLPROPANAMIDE” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a thiophene ring with a sulfone group, an isopropyl-substituted phenyl ring, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2,2-DIMETHYLPROPANAMIDE” typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.

    Introduction of the Sulfone Group: The thiophene ring is oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.

    Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of thiophenes with reduced sulfur functionalities.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfone groups are often used as ligands in catalytic reactions.

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Medicinal Chemistry:

Medicine

    Pharmaceuticals: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

    Materials Science: Used in the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2,2-DIMETHYLPROPANAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2,2-DIMETHYLPROPANAMIDE: Lacks the sulfone group.

    N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHYLPHENYL)-2,2-DIMETHYLPROPANAMIDE: Has a methyl group instead of an isopropyl group on the phenyl ring.

Uniqueness

The presence of the sulfone group in “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)-2,2-DIMETHYLPROPANAMIDE” makes it unique compared to similar compounds. The sulfone group can significantly alter the electronic properties and reactivity of the molecule, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C18H25NO3S

Molecular Weight

335.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2-dimethyl-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C18H25NO3S/c1-13(2)14-6-8-15(9-7-14)19(17(20)18(3,4)5)16-10-11-23(21,22)12-16/h6-11,13,16H,12H2,1-5H3

InChI Key

VWKJBQMUQFMAOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)(C)C

Origin of Product

United States

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